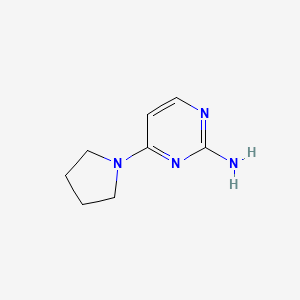

4-(Pyrrolidin-1-YL)pyrimidin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

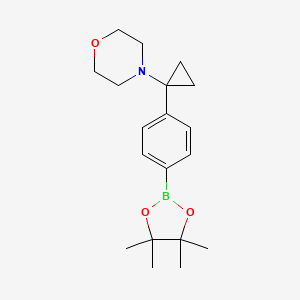

“4-(Pyrrolidin-1-YL)pyrimidin-2-amine” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This compound has been synthesized as a derivative of 4-(pyrrolidin-1-yl)benzonitrile .

Synthesis Analysis

The compound can be synthesized by reacting chalcones with guanidine hydrochloride . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring and its derivatives . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Physical And Chemical Properties Analysis

The CAS Number of “this compound” is 1215986-09-6. Its molecular formula is C8H12N4 and it has a molecular weight of 164.21 .Scientific Research Applications

Synthesis Techniques : A method for synthesizing 2-(pyrrolidin-1-yl)pyrimidines and 2-[(4,4-diarylbutyl)amino]pyrimidines using reactions with (hetero)aromatic C-nucleophiles was developed. This synthesis involves N-(4,4-diethoxybutyl)pyrimidin-2-amine and trifluoroacetic acid, demonstrating a route to create structurally diverse pyrimidines (Smolobochkin et al., 2019).

Pharmaceutical Applications : The compound has been used in the design and synthesis of cholinesterase and amyloid-β (Aβ)-aggregation inhibitors. For instance, N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine emerged as a potent AChE inhibitor, showing potential in treating Alzheimer's disease (Mohamed et al., 2011).

Diabetes Treatment Research : A derivative, (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone, showed potential as a dipeptidyl peptidase IV inhibitor for treating type 2 diabetes. This compound demonstrated potency and selectivity, with high oral bioavailability (Ammirati et al., 2009).

Cancer Research : The compound has been involved in the development of JmjC histone N-methyl lysine demethylase inhibitors, targeting KDM4 and KDM5 demethylases. This application is significant in the context of cancer treatment, where epigenetic modifications play a crucial role (Bavetsias et al., 2016).

Histamine Receptor Research : Research on 2-aminopyrimidines as histamine H4 receptor ligands has been conducted, focusing on optimizing the potency and evaluating anti-inflammatory and antinociceptive activities. This is relevant for developing new treatments for inflammatory and pain-related conditions (Altenbach et al., 2008).

Mechanism of Action

While the specific mechanism of action for “4-(Pyrrolidin-1-YL)pyrimidin-2-amine” is not mentioned in the retrieved papers, compounds with a pyrrolidine ring have been reported to have various biological activities . For example, 4-(pyrrolidin-1-yl)benzonitrile derivatives have been synthesized as selective androgen receptor modulators (SARMs) .

Properties

IUPAC Name |

4-pyrrolidin-1-ylpyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4/c9-8-10-4-3-7(11-8)12-5-1-2-6-12/h3-4H,1-2,5-6H2,(H2,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKQBPINQCZDQBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90695348 |

Source

|

| Record name | 4-(Pyrrolidin-1-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215986-09-6 |

Source

|

| Record name | 4-(Pyrrolidin-1-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(Benzo[b]thiophen-3-yl)acetamido)thiophene-3-carboxamide](/img/structure/B580571.png)

![ethyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B580577.png)

![7-Amino-5-(4-methoxybenzyl)-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride](/img/structure/B580579.png)

![4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B580587.png)